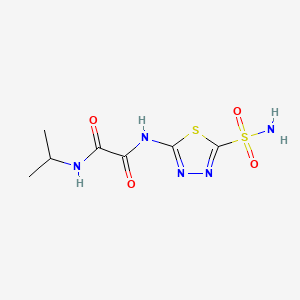
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research. The compound’s molecular formula is C22H19Cl3NO5P, and it has a molecular weight of 514.7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable acetamido-dichloroethenyl precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of phase-transfer catalysts can enhance the efficiency and selectivity of the transformations, allowing for the transfer of reactants between aqueous and organic phases .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to facilitate efficient and selective transformations.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in various industrial applications, such as the production of specialty chemicals.
Wirkmechanismus
The mechanism by which (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride include:
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;perchlorate
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
76621-88-0 |
|---|---|
Molekularformel |
C22H19Cl3NOP |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H18Cl2NOP.ClH/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H |
InChI-Schlüssel |
YQACJOJZVNOTOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)




![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
